

Introduction: Understanding the Core Utility of CAS 65439-58-9

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Compound of Interest

Compound Name: 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone

Cat. No.: B1582718

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N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), registered under CAS number 65439-58-9 and widely known as HEPES, is a zwitterionic organic chemical buffering agent.[1][2] Its prominence in biological research and pharmaceutical development stems from its ability to maintain a stable pH in aqueous solutions within a physiologically relevant range.[1][3] Unlike the common sodium bicarbonate buffer system, the buffering capacity of HEPES is independent of carbon dioxide concentration, making it indispensable for experiments conducted outside of a CO₂ incubator, such as cell culture manipulations, enzyme assays, and protein purification workflows.[1]

This guide offers a detailed examination of the essential physicochemical properties and stability profile of HEPES. For researchers and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is fundamental to ensuring experimental reproducibility, developing stable formulations, and maintaining the integrity of biological systems under investigation.

Part 1: Core Physicochemical Characteristics

The functional behavior of HEPES is intrinsically linked to its physical properties. These characteristics dictate its solubility, its effective buffering range, and its interactions within a formulation. Key quantitative data are summarized below for clarity and rapid reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ N ₂ O ₄ S	[4][5]
Molecular Weight	238.3 g/mol	[2][4]
Appearance	White crystalline powder	[5][6]
Melting Point	234 °C (decomposes)	[5]
pKa	~7.5 at 25°C	[1][2][7]
Effective pH Buffering Range	6.8 – 8.2	[1][7]
Water Solubility	Soluble	[5][6]
logP (Octanol/Water)	-3.85 to -4.0	[4][5]
Storage Temperature (Solid)	2-8 °C recommended	[3][5][8]

The zwitterionic nature of HEPES, conferred by the presence of both a sulfonic acid group (acidic) and a piperazine ring (basic), is central to its function.[7] The pKa value of approximately 7.5 is the reason it exhibits maximum buffering capacity near neutral pH, making it ideal for simulating physiological conditions.[1][7] Furthermore, its very low logP value indicates high hydrophilicity, explaining its excellent solubility in water and its general lack of interaction with nonpolar biological molecules like lipids, which is a desirable trait in many assay systems.[9]

Part 2: A Multi-Faceted View of Chemical Stability

The stability of HEPES is not absolute and is highly dependent on environmental conditions. A nuanced understanding of its degradation pathways is critical for avoiding experimental artifacts and ensuring the long-term viability of stock solutions and formulations.

Thermal Stability

In its solid, crystalline form, HEPES demonstrates high thermal stability, as evidenced by its high melting point of approximately 234 °C.[5] This indicates that the solid powder is resilient to degradation under typical short-term heat stress, such as that encountered during high-pressure sterilization (autoclaving).[8][10] However, prolonged exposure to extreme heat will

lead to decomposition, releasing corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[4]

Hydrolytic and pH Stability

HEPES is designed for use in aqueous solutions and is stable across its effective buffering range (pH 6.8-8.2). Its buffering mechanism relies on the protonation and deprotonation of the piperazine ring nitrogen atoms.[7] This equilibrium allows it to effectively neutralize added acids or bases.[7] However, its chemical integrity is compromised under extreme pH conditions. It may degrade or lose its buffering ability in strongly acidic (pH < 3) or strongly basic (pH > 11) environments.[7]

Photostability: A Critical Consideration

The most significant vulnerability of HEPES is its susceptibility to photodegradation. When aqueous solutions of HEPES are exposed to ambient or fluorescent light, a photochemical reaction occurs, generating cytotoxic hydrogen peroxide (H₂O₂).[8][10] This is a critical point of failure in many experimental designs, particularly in cell culture, where the accumulation of H₂O₂ can induce oxidative stress and lead to cell death, confounding experimental results. Therefore, it is imperative that all HEPES-containing solutions be protected from light during preparation, use, and storage.[3][7][8]

Oxidative and Long-Term Stability

Prolonged exposure to air (oxygen) can lead to the slow oxidation of HEPES molecules, which can compromise buffering performance over time.[11] In non-sterile aqueous solutions, microbial contamination is a primary factor affecting long-term stability. Microorganisms can metabolize HEPES, producing acidic or alkaline byproducts that alter the solution's pH and negate its buffering capacity.[11] For this reason, sterile filtration and refrigerated storage are essential for aqueous stock solutions, which can typically be stored for about 7 days at 4°C before significant changes may occur.[11]

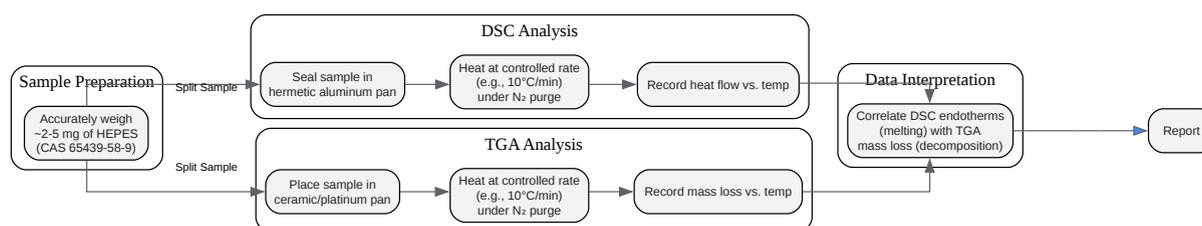
Part 3: Methodologies for Stability Assessment

To formally characterize the stability of HEPES or any active pharmaceutical ingredient (API), a series of standardized analytical tests are employed. These protocols provide the empirical

data needed to establish storage conditions, retest periods, and degradation profiles, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Thermal Analysis Workflow: DSC and TGA

Expertise & Causality: To understand a compound's thermal stability, we must assess both its phase transitions (like melting) and its mass loss upon heating. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.[13][14] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, precisely identifying the onset of thermal decomposition.[15][16][17] Using them in tandem provides a comprehensive thermal profile.[18]



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Caption: Workflow for thermal stability analysis using DSC and TGA.

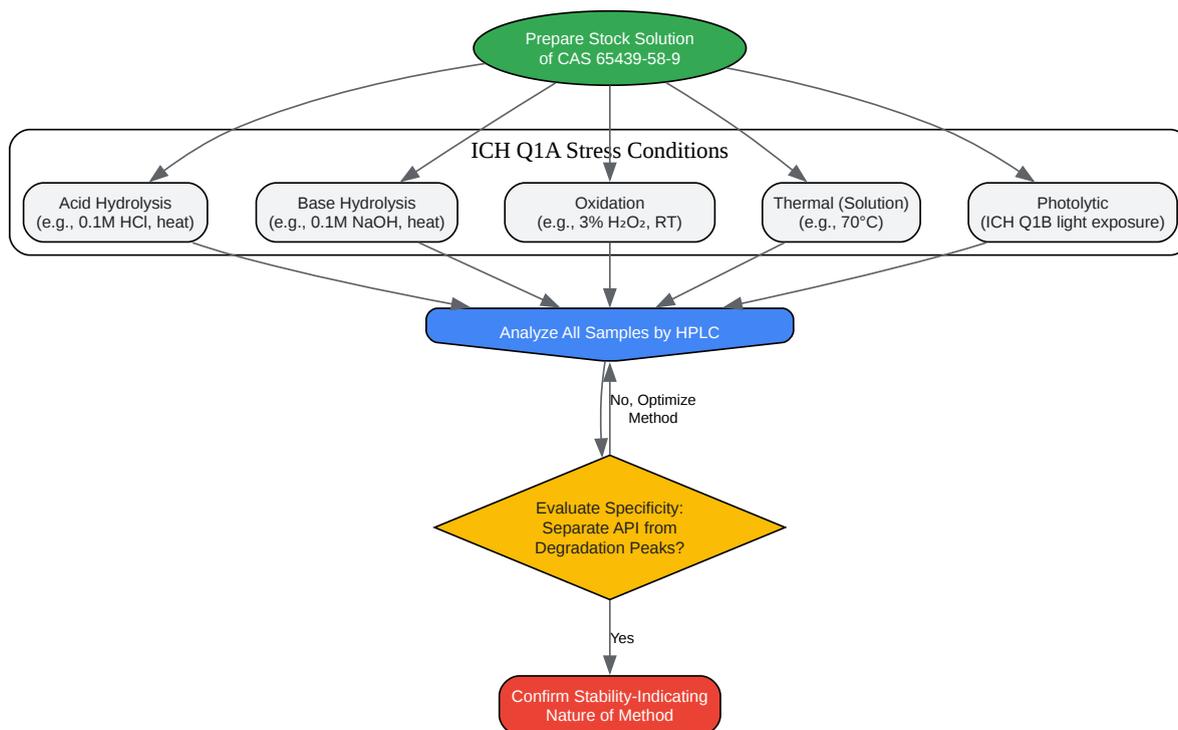
Experimental Protocol: Combined DSC/TGA Analysis

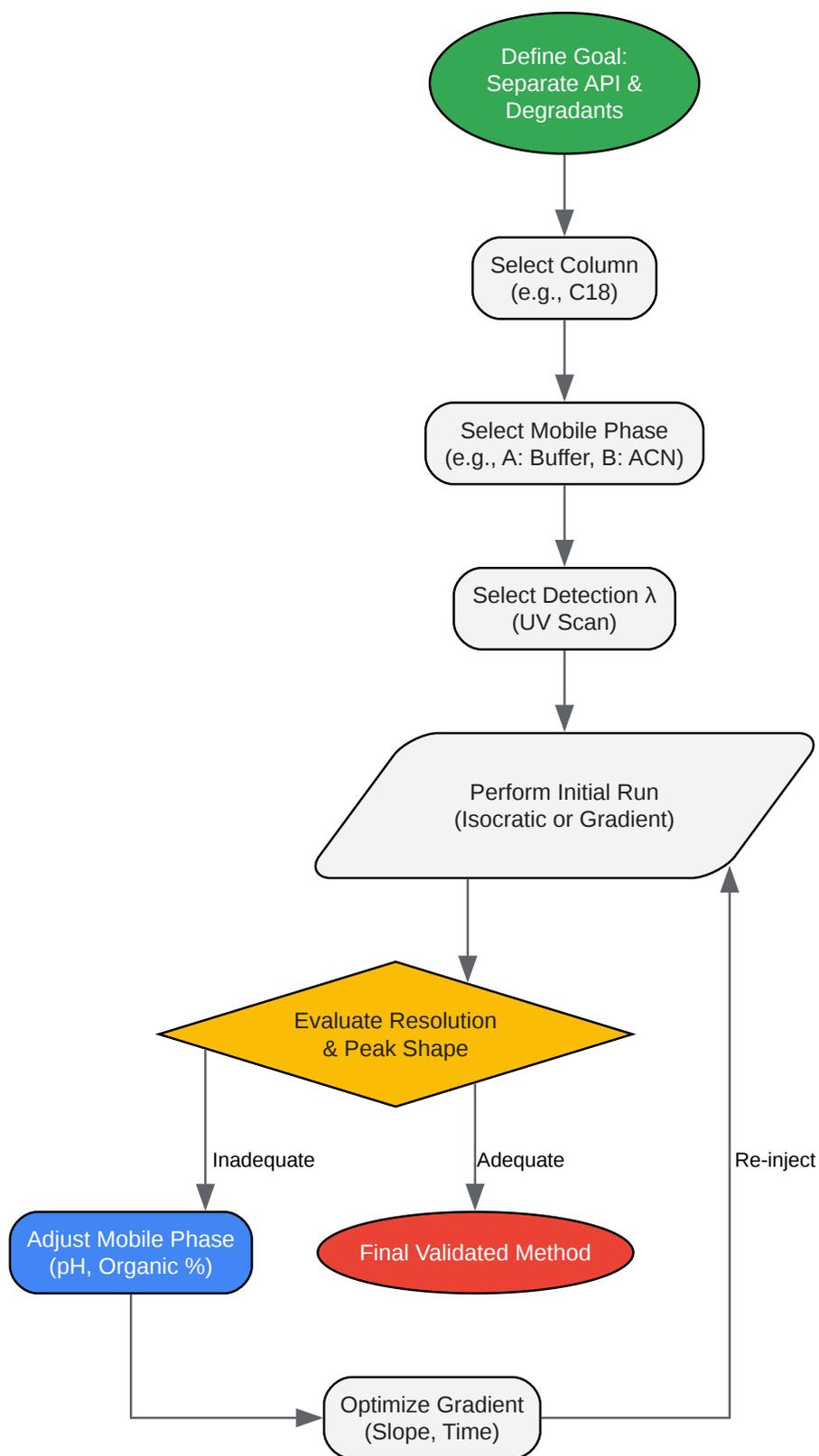
- **Instrument Setup:** Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).
- **Sample Preparation:** Accurately weigh 2-5 mg of CAS 65439-58-9 powder into a TGA pan (platinum or alumina) and a separate 2-5 mg into a DSC aluminum pan. Crimp the DSC pan hermetically.

- TGA Execution: Place the TGA pan in the furnace. Heat the sample from ambient temperature to $\sim 300^{\circ}\text{C}$ at a constant rate of $10^{\circ}\text{C}/\text{minute}$ under a nitrogen atmosphere. Record the mass as a function of temperature.
- DSC Execution: Place the sealed DSC pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to $\sim 300^{\circ}\text{C}$ at a constant rate of $10^{\circ}\text{C}/\text{minute}$ under a nitrogen atmosphere. Record the differential heat flow.
- Data Analysis: Analyze the TGA thermogram to identify the onset temperature of mass loss, indicating decomposition. Analyze the DSC thermogram to identify endothermic peaks, corresponding to melting. Correlate the melting event with the onset of decomposition to understand if the compound decomposes at or after melting.

Forced Degradation Workflow for Stability-Indicating Method Development

Expertise & Causality: Forced degradation (stress testing) is the cornerstone of developing a stability-indicating analytical method.^[19] By intentionally degrading the drug substance under a variety of harsh conditions (hydrolysis, oxidation, photolysis, heat), we generate the very degradation products the method must be able to detect.^{[12][20]} This process, guided by ICH Q1A(R2), ensures that the analytical method is specific and can accurately measure the active ingredient in the presence of its breakdown products.^{[19][20]} The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.^[20]





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